2-(4-T-BUTYLPHENYL)PHENOL
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Overview
Description
2-(4-Tert-butylphenyl)phenol, also known as 2,4-di-tert-butylphenol, is an organic compound with the molecular formula C14H22O. It is a white crystalline solid with a phenolic odor. This compound is primarily used as a raw material for the production of several commercially important antioxidants and phenolic benzotriazole-type UV absorbers . It also finds use as a starting material in the synthesis of agrochemicals, fragrances, and catalysts .
Preparation Methods
The synthesis of 2-(4-Tert-butylphenyl)phenol typically involves the butylation of phenol through a Friedel-Crafts alkylation reaction with isobutylene, catalyzed by a strong acid. These acids can be either liquids like triflic acid or solid acids such as zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether . This method is commonly used in industrial production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(4-Tert-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Tert-butylphenyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)phenol involves its antioxidant properties. It effectively suppresses oxidation by neutralizing free radicals and reducing reactive oxygen species production . This makes it valuable in stabilizing various compounds and preventing material degradation and disintegration . The molecular targets and pathways involved in its action include the inhibition of oxidative stress and the stabilization of cellular components.
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)phenol is similar to other tert-butylphenols, such as 2,6-di-tert-butylphenol and 4-tert-butylphenol . it is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. For example, 2,6-di-tert-butylphenol is primarily used as an antioxidant in food and cosmetics, while 4-tert-butylphenol is used in the production of epoxy resins and curing agents .
Conclusion
2-(4-Tert-butylphenyl)phenol is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable material for scientific research and industrial production.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNBZNJXCALTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431852 |
Source
|
Record name | 2-(4-tert-butylphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-04-0 |
Source
|
Record name | 2-(4-tert-butylphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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